Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 154935-59-8
VCID: VC2842172
InChI: InChI=1S/C14H18O3/c1-2-17-13(15)10-14(16)8-7-11-5-3-4-6-12(11)9-14/h3-6,16H,2,7-10H2,1H3
SMILES: CCOC(=O)CC1(CCC2=CC=CC=C2C1)O
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol

Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

CAS No.: 154935-59-8

Cat. No.: VC2842172

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate - 154935-59-8

Specification

CAS No. 154935-59-8
Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
IUPAC Name ethyl 2-(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)acetate
Standard InChI InChI=1S/C14H18O3/c1-2-17-13(15)10-14(16)8-7-11-5-3-4-6-12(11)9-14/h3-6,16H,2,7-10H2,1H3
Standard InChI Key UXBMGCUIXOQESP-UHFFFAOYSA-N
SMILES CCOC(=O)CC1(CCC2=CC=CC=C2C1)O
Canonical SMILES CCOC(=O)CC1(CCC2=CC=CC=C2C1)O

Introduction

Chemical Identity and Fundamental Properties

Identification Parameters

Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is identified by the CAS Registry Number 154935-59-8 . The compound is also known by the synonym 2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-2-hydroxy-, ethyl ester . This organic molecule belongs to the class of tetrahydronaphthalene derivatives with added functionalities that enhance its chemical versatility.

The key identification parameters for this compound are summarized in the following table:

ParameterValueSource
CAS Number154935-59-8
Chemical Nameethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
Synonym2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-2-hydroxy-, ethyl ester
Molecular FormulaC₁₄H₁₈O₃
Molecular Weight234.29 g/mol
InChI KeyUXBMGCUIXOQESP-UHFFFAOYSA-N

Molecular Structure Analysis

Based on its chemical name and molecular formula, Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate consists of three primary structural components:

  • A tetrahydronaphthalene (tetralin) scaffold featuring a bicyclic structure with one aromatic ring fused to a saturated cyclohexane ring

  • A hydroxyl (-OH) group positioned at the 2-position of the tetrahydronaphthalene ring system

  • An ethyl acetate moiety (CH₂COOC₂H₅) also attached at the 2-position

This arrangement creates a tertiary carbon at position 2 of the tetrahydronaphthalene core, which serves as a stereocenter due to the presence of four different substituents. The molecular architecture provides multiple reactive sites that contribute to the compound's chemical behavior and potential applications.

PropertyExpected CharacteristicBasis for Prediction
Physical StateLikely a colorless to pale yellow liquid or crystalline solid at ambient temperatureBased on similar ester-containing compounds with comparable molecular weight
SolubilityLikely soluble in common organic solvents (ethanol, acetone, dichloromethane, ethyl acetate); limited water solubilityDetermined by the presence of both polar (hydroxyl, ester) and nonpolar (aromatic, aliphatic) moieties
Boiling PointPredicted to be >300°C at atmospheric pressureBased on molecular weight and functional groups
StabilityGenerally stable under normal conditions; sensitive to strong oxidizing agents and strong basesDictated by the presence of ester and hydroxyl functionalities

Structural Features and Stereochemistry

Key Structural Elements

The compound contains several important functional groups and structural elements that determine its chemical behavior:

These structural elements collectively determine the compound's physical properties, reactivity patterns, and potential applications in organic synthesis and other fields.

Stereochemical Considerations

The presence of a stereocenter at carbon-2 of the tetrahydronaphthalene ring system (the carbon bearing the hydroxyl group) creates the possibility for two stereoisomers - R and S configurations. This stereochemical aspect is significant for several reasons:

  • Unless specifically synthesized using stereoselective methods, the compound likely exists as a racemic mixture containing equal amounts of both enantiomers.

  • The different stereoisomers may exhibit distinct biological activities and chemical reactivities, particularly in chiral environments.

  • For applications requiring stereochemical purity, resolution techniques or enantioselective synthesis would be necessary.

  • The conformation of the cyclohexane ring introduces additional complexity, as it can adopt different conformations (chair, boat, twist-boat) that influence the spatial orientation of the substituents.

Synthesis Methodologies

From Tetrahydronaphthalene Derivatives

A logical synthetic route would involve functionalization of commercially available 1,2,3,4-tetrahydronaphthalene:

  • Regioselective oxidation or functionalization at the 2-position

  • Introduction of the hydroxyl group through appropriate hydroxylation methods

  • Installation of the ethyl acetate moiety through alkylation chemistry

From 2-Tetralone Precursors

An alternative approach could start with 2-tetralone:

  • Alpha-hydroxylation to introduce the hydroxyl group at the desired position

  • Alkylation with ethyl bromoacetate or a similar reagent to install the acetate ester moiety

From Naphthalene

A more lengthy but potentially versatile approach would begin with naphthalene:

  • Selective partial hydrogenation to form the tetrahydronaphthalene core

  • Functionalization to introduce the hydroxyl group

  • Addition of the ethyl acetate functionality through appropriate reactions

Reaction StepTypical ReagentsConditionsConsiderations
HydroxylationOxidizing agents (e.g., OsO₄, KMnO₄)Controlled temperature, appropriate solventRegioselectivity and stereoselectivity must be controlled
EsterificationEthyl bromoacetate, base (e.g., NaH, K₂CO₃)Room temperature to moderate heatingReaction with alcohols requires acidic or basic catalysis
PurificationColumn chromatography, recrystallizationStandard laboratory conditionsSeparation of stereoisomers may require specialized techniques

Chemical Reactivity Profile

Reactive Centers

Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate contains multiple reactive centers that can participate in various chemical transformations:

Hydroxyl Group Reactivity

The tertiary hydroxyl group at position 2 of the tetrahydronaphthalene ring can participate in:

  • Oxidation reactions to form a ketone using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC)

  • Substitution reactions with various electrophiles to form ethers, esters, or halides

  • Elimination reactions under acidic conditions to generate alkenes

  • Dehydration to form an alkene, potentially leading to aromatization

Ester Functionality Reactivity

The ethyl ester group offers several reactive pathways:

  • Hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid

  • Transesterification with other alcohols to form different esters

  • Reduction using appropriate reducing agents to form alcohols

  • Amidation reactions with amines to form amides

Aromatic Ring Reactivity

The aromatic portion of the tetrahydronaphthalene structure can undergo:

  • Electrophilic aromatic substitution reactions (e.g., halogenation, nitration, sulfonation)

  • Nucleophilic aromatic substitution under specific conditions if activating groups are present

Anticipated Transformation Products

Based on these reactive centers, several transformation products can be anticipated:

Reaction TypeReagentsExpected ProductPotential Application
Hydroxyl OxidationCrO₃, PCC2-(2-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetateSynthesis of ketone derivatives
Ester HydrolysisNaOH, H₂O2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acidProduction of carboxylic acid derivatives
Ester ReductionLiAlH₄2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanolSynthesis of alcohol derivatives
Hydroxyl SubstitutionSOCl₂2-(2-chloro-1,2,3,4-tetrahydronaphthalen-2-yl)acetateCreation of halogenated derivatives

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds with related structures provide context for understanding the properties and behavior of Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate:

CompoundCAS NumberKey Structural DifferencesSource
Ethyl 2-(3,4-dihydronaphthalen-1-yl)acetate54125-45-0Lacks hydroxyl group; contains unsaturation in the ring system
Ethyl 2-(2-ethyl-6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate1414797-95-7Contains additional ethyl and oxo groups; hydroxyl at position 6
Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate62323-55-1Contains thiophene ring instead of tetrahydronaphthalene scaffold

Structure-Property Relationships

Comparison with these related compounds reveals important structure-property relationships:

  • The presence of the hydroxyl group in Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate increases its polarity and hydrogen bonding capabilities compared to non-hydroxylated analogues like Ethyl 2-(3,4-dihydronaphthalen-1-yl)acetate .

  • The fully saturated cyclohexane ring in the tetrahydronaphthalene portion provides greater conformational flexibility compared to compounds with unsaturated rings.

  • The absence of a carbonyl group in the ring system distinguishes it from Ethyl 2-(2-ethyl-6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate , likely resulting in different reactivity patterns and potential biological activities.

  • The tetrahydronaphthalene scaffold provides a more rigid and hydrophobic structure compared to the thiophene-containing analogue Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate , potentially affecting solubility, binding properties, and chemical behavior.

These structural differences highlight the unique characteristics of Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate and provide insights into its potential applications and properties.

Analytical Characterization Methods

Spectroscopic Identification Techniques

For comprehensive characterization of Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate, several spectroscopic methods would be instrumental:

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy would reveal characteristic signals including:

  • Aromatic protons (approximately 7.0-7.5 ppm)

  • Ethyl ester protons (quartet at approximately 4.1-4.2 ppm for -OCH₂- and triplet at approximately 1.2-1.3 ppm for -CH₃)

  • Hydroxyl proton (singlet, variable position depending on concentration and solvent)

  • Methylene protons adjacent to the carbonyl group (approximately 2.5-3.0 ppm)

  • Aliphatic protons of the cyclohexane ring (approximately 1.5-2.5 ppm)

¹³C NMR spectroscopy would display signals for:

  • Carbonyl carbon (approximately 170-175 ppm)

  • Aromatic carbons (approximately 125-140 ppm)

  • Carbon bearing the hydroxyl group (approximately 70-75 ppm)

  • Methylene carbon adjacent to the carbonyl group (approximately 40-45 ppm)

  • Ethyl ester carbons (approximately 60-65 ppm for -OCH₂- and approximately 14-15 ppm for -CH₃)

Infrared Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

  • O-H stretching (broad band at approximately 3300-3600 cm⁻¹)

  • C=O stretching of the ester group (strong band at approximately 1730-1750 cm⁻¹)

  • C-O stretching (multiple bands at approximately 1000-1300 cm⁻¹)

  • Aromatic C=C stretching (bands at approximately 1450-1600 cm⁻¹)

  • Aliphatic C-H stretching (bands at approximately 2850-2950 cm⁻¹)

Mass Spectrometry

Mass spectrometry would provide valuable structural information:

  • Molecular ion peak at m/z 234 (corresponding to the molecular weight)

  • Fragment ions representing common fragmentation patterns for esters and alcohols

  • Characteristic fragments from the tetrahydronaphthalene core

Chromatographic Techniques

For purification, analysis, and quality control, various chromatographic methods would be applicable:

  • High-Performance Liquid Chromatography (HPLC)

    • Reverse-phase C18 columns would be suitable for separation

    • UV detection at wavelengths corresponding to aromatic absorption (approximately 210-280 nm)

    • Gradient elution using mixtures of water and organic solvents (methanol or acetonitrile)

  • Thin-Layer Chromatography (TLC)

    • Silica gel plates with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures)

    • Visualization using UV light and/or appropriate staining reagents (e.g., vanillin, potassium permanganate)

  • Gas Chromatography (GC)

    • May require derivatization to enhance volatility

    • Suitable for analysis of purity and reaction monitoring

Future Research Directions

Synthetic Methodology Development

Future research on Ethyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate could focus on:

Structure-Activity Relationship Studies

From a medicinal chemistry perspective, promising research directions include:

  • Systematic modification of the hydroxyl group to explore effects on potential biological activities

  • Variation of the ester portion to optimize pharmacokinetic properties and target interactions

  • Introduction of additional functional groups at specific positions to enhance bioactivity or selectivity

  • Evaluation of both enantiomers to determine if biological activities are stereospecific

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